N1-(3,4-dimethoxyphenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is classified as an oxalamide derivative. Its structure includes a piperidine ring and a thiophene moiety, which are significant in medicinal chemistry for their biological activity. The compound's CAS number is 953206-65-0, and it has been documented in various chemical databases such as PubChem and Chemsrc .
The synthesis of N1-(3,4-dimethoxyphenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide typically involves several steps:
The molecular formula of N1-(3,4-dimethoxyphenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is C21H27N3O2S, with a molecular weight of 385.5 g/mol. The structure features:
The compound's InChI representation is provided as follows: InChI=1S/C21H27N3O2S/c22-17(23)19(25)24(20(26)21(27)28)16-10-12-18(14-16)15(11-13-8-9-13)29-14/h8-9,11,14H,10,12,22H2,1H3,(H,22,23)(H,24,25)(H,20,26)(H,21,27)(H,28)
.
N1-(3,4-dimethoxyphenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions:
The mechanism of action for N1-(3,4-dimethoxyphenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets within biological systems:
These interactions may modulate enzyme activity or receptor function, leading to various pharmacological effects .
While specific physical properties such as density and boiling point are not readily available for this compound, it is crucial to note that:
The scientific applications of N1-(3,4-dimethoxyphenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide are diverse:
CAS No.: 6051-03-2
CAS No.: 21962-62-9
CAS No.: 4350-83-8
CAS No.: 204571-52-8
CAS No.: 73391-27-2
CAS No.: 14679-41-5